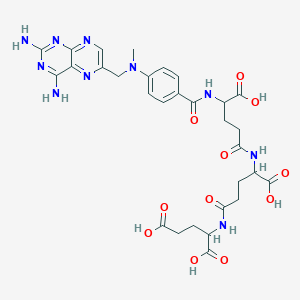

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-gamma-glutamyl-L-gamma-glutamyl-

Vue d'ensemble

Description

NSC341076 is the isotope labelled analog of Methotrexate Triglutamate; a metabolite of Methotrexate which is a folic acid antagonist, antineoplastic, and antirheumatic.

Activité Biologique

L-Glutamic acid and its derivatives have garnered significant attention in the field of biochemistry and pharmacology due to their diverse biological activities. The compound in focus, L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-gamma-glutamyl-L-gamma-glutamyl-, is a complex derivative that has potential implications in cancer treatment and neurological functions.

1. Overview of L-Glutamic Acid

L-Glutamic acid is a non-essential amino acid that plays crucial roles in various metabolic processes. It serves as a neurotransmitter in the central nervous system (CNS) and is involved in protein synthesis and cellular metabolism. Its importance extends to its role as a precursor for glutamine, which is vital for cellular proliferation, especially in cancer cells .

The biological activity of the compound can be attributed to its ability to modulate glutamine metabolism, which is often altered in cancerous cells. L-Glutamic acid can be converted into L-glutamine by the enzyme L-glutamine synthetase, contributing nitrogen groups necessary for nucleotide synthesis, thereby supporting tumor growth . The compound's structure suggests it may inhibit this enzyme, potentially leading to reduced tumor proliferation.

3. Anticancer Properties

Research indicates that derivatives of L-glutamic acid exhibit anticancer properties. For instance, certain N-(benzenesulfonyl)-L-glutamic acid derivatives have shown cytotoxic effects against prostate and colon cancer cell lines . Additionally, studies have demonstrated that modifying glutamine behavior in cancer cells can disrupt growth-promoting processes .

Table 1: Anticancer Activity of Glutamic Acid Derivatives

| Compound Name | Cancer Type | Activity Level |

|---|---|---|

| N-(benzenesulfonyl)-L-glutamic acid | Prostate (PC-3) | Moderate |

| N-(benzenesulfonyl)-L-glutamic acid | Colon (COLO-205) | High |

| L-Glutamic acid γ-monohydroxamate | General | Complete cytotoxicity |

4. Neurological Effects

In the CNS, L-glutamic acid acts as an excitatory neurotransmitter. Its role in synaptic transmission implicates it in various neurological functions and disorders. Studies have shown that alterations in glutamate levels are associated with conditions such as Alzheimer's disease and epilepsy .

5. Case Studies

A notable study investigated the effects of high doses of monosodium glutamate (MSG), a salt form of glutamic acid, on neonatal mice. The results indicated metabolic obesity without hyperphagia and stunted growth due to disrupted endocrine functions . Another study highlighted the potential neuroprotective effects of glutamate derivatives against oxidative stress-induced neuronal damage .

6. Conclusion

The compound L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-gamma-glutamyl-L-gamma-glutamyl-, represents a promising area for further research due to its multifaceted biological activities. Its potential as an anticancer agent and its critical role in neurological health underscore the need for continued exploration into its mechanisms and applications.

Applications De Recherche Scientifique

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized several N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) and evaluated their anticancer properties. The results demonstrated that these compounds effectively inhibited the growth of Ehrlich ascites carcinoma cells, showcasing the potential of L-glutamic acid derivatives in cancer treatment .

Case Study 2: Prodrug Efficacy

Research on prodrugs derived from L-glutamic acid revealed that certain analogs were equipotent with their parent compounds in inhibiting cell growth in human cancer cells. This suggests that modifications to the glutamic acid structure can enhance its therapeutic effectiveness .

| Compound | Activity | Cell Line | Reference |

|---|---|---|---|

| N-(benzenesulfonyl)-L-glutamic acid | Anticancer | Ehrlich ascites carcinoma | |

| Prodrug of methotrexate | Anticancer | CCRF-CEM |

Enhancing Crop Yield

L-Glutamic acid has been used as a growth enhancer in various crops. A study focusing on winter rapeseed indicated that spraying plants with L-glutamic acid significantly increased seed yield by up to 11.8% compared to untreated controls . The application improved key metrics such as crude fat content and seed weight.

Role in Cell Culture

L-Glutamic acid serves as a crucial component in cell culture media, particularly in non-essential amino acids solutions. Its presence supports cellular metabolism and growth, making it essential for various biochemical experiments .

Nitrogen Source

In microbiological applications, L-glutamic acid has been utilized as a nitrogen source for the production of bioactive compounds like fumagillin from Aspergillus fumigatus. This highlights its versatility beyond human applications into microbial biotechnology .

Propriétés

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N10O11/c1-40(13-15-12-33-25-23(34-15)24(31)38-30(32)39-25)16-4-2-14(3-5-16)26(45)37-19(29(50)51)7-10-21(42)35-17(27(46)47)6-9-20(41)36-18(28(48)49)8-11-22(43)44/h2-5,12,17-19H,6-11,13H2,1H3,(H,35,42)(H,36,41)(H,37,45)(H,43,44)(H,46,47)(H,48,49)(H,50,51)(H4,31,32,33,38,39)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFRVUOTZGQNGW-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N10O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194432 | |

| Record name | NSC341076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41600-14-0 | |

| Record name | NSC341076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041600140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC341076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.